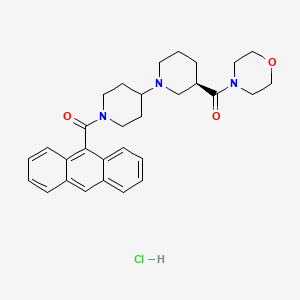

CP-640186 hydrochloride

Descripción

Propiedades

IUPAC Name |

[(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35N3O3.ClH/c34-29(32-16-18-36-19-17-32)24-8-5-13-33(21-24)25-11-14-31(15-12-25)30(35)28-26-9-3-1-6-22(26)20-23-7-2-4-10-27(23)28;/h1-4,6-7,9-10,20,24-25H,5,8,11-19,21H2;1H/t24-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBNXJIOBFRASV-GJFSDDNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N6CCOCC6.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N6CCOCC6.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CP-640186 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-640186 hydrochloride is a potent, cell-permeable, and orally active small molecule inhibitor of acetyl-CoA carboxylase (ACC). As a non-selective inhibitor of both ACC1 and ACC2 isoforms, it plays a critical role in the regulation of fatty acid metabolism. By blocking the synthesis of malonyl-CoA, this compound effectively inhibits de novo fatty acid synthesis and stimulates fatty acid oxidation. This dual action makes it a valuable tool for research in metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as in oncology, where aberrant lipid metabolism is increasingly recognized as a hallmark of cancer. This technical guide provides a comprehensive overview of the biochemical properties, mechanism of action, in vitro and in vivo pharmacology, and experimental protocols related to this compound.

Chemical and Physical Properties

CP-640186 is a bipiperidylcarboxamide derivative.[1] The hydrochloride salt is typically supplied as a white to off-white solid powder and is soluble in DMSO.[2]

| Property | Value | Reference |

| Molecular Formula | C₃₀H₃₅N₃O₃ • HCl | [2] |

| Molecular Weight | 522.08 g/mol | [2] |

| CAS Number | 591778-70-0 | [2] |

| Appearance | White to off-white solid powder | [2] |

| Solubility | Soluble in DMSO | [2] |

Mechanism of Action

This compound is a reversible and allosteric inhibitor of acetyl-CoA carboxylase (ACC).[1] The inhibition is uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, citrate, and bicarbonate.[1] ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid biosynthesis.[3] There are two main isoforms of ACC in mammals: ACC1, which is primarily cytosolic and involved in fatty acid synthesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation.[3] CP-640186 inhibits both ACC1 and ACC2 with similar potency.[4][5]

By inhibiting ACC, CP-640186 leads to a decrease in the intracellular concentration of malonyl-CoA. This has two major downstream effects:

-

Inhibition of Fatty Acid Synthesis: Malonyl-CoA is the primary building block for the synthesis of new fatty acids. A reduction in its availability directly curtails this process.

-

Stimulation of Fatty Acid Oxidation: Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT-1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for oxidation. By reducing malonyl-CoA levels, CP-640186 disinhibits CPT-1, leading to an increased rate of fatty acid oxidation.

dot

Caption: Mechanism of action of this compound.

In Vitro Pharmacology

Enzyme Inhibition

This compound is a potent inhibitor of both ACC1 and ACC2.

| Enzyme | IC₅₀ (nM) | Source |

| Rat Liver ACC1 | 53 | [5] |

| Rat Skeletal Muscle ACC2 | 61 | [5] |

Cellular Activity

The inhibitory effects of CP-640186 on ACC translate to potent activity in various cell-based assays.

| Cell Line | Assay | Endpoint | EC₅₀ | Reference |

| C2C12 cells | Fatty Acid Oxidation | Palmitate Oxidation | 57 nM | [6] |

| Isolated rat epitrochlearis muscle | Fatty Acid Oxidation | Palmitate Oxidation | 1.3 µM | [6] |

| HepG2 cells | Fatty Acid Synthesis | - | 0.62 µM | [6] |

| HepG2 cells | Triglyceride Synthesis | - | 1.8 µM | [6] |

| H460 cells | Cell Growth | - | 20 µM (48h) | [6] |

In Vivo Pharmacology

This compound has demonstrated efficacy in animal models, leading to reductions in fatty acid synthesis and increases in fatty acid oxidation.

Pharmacodynamics

| Animal Model | Tissue | Endpoint | ED₅₀ (mg/kg) | Reference |

| Rats | - | Fatty Acid Synthesis | 13 | [4] |

| CD1 Mice | - | Fatty Acid Synthesis | 11 | [4] |

| ob/ob Mice | - | Fatty Acid Synthesis | 4 | [4] |

| Rats | Whole Body | Fatty Acid Oxidation | ~30 | [4] |

Pharmacokinetics

Pharmacokinetic parameters of CP-640186 have been determined in rats.

| Parameter | Route | Value | Unit | Reference |

| Plasma half-life (t₁/₂) | Intravenous | 1.5 | h | [4] |

| Bioavailability (F) | Oral | 39 | % | [4] |

| Clearance (Clp) | Intravenous | 65 | ml/min/kg | [4] |

| Volume of distribution (Vdss) | Intravenous | 5 | L/kg | [4] |

| Tₘₐₓ | Oral | 1.0 | h | [4] |

| Cₘₐₓ | Oral (10 mg/kg) | 345 | ng/mL | [4] |

| AUC₀-∞ | Oral (10 mg/kg) | 960 | ng•h/mL | [4] |

Experimental Protocols

ACC Enzyme Inhibition Assay

This protocol is a representative method for determining the IC₅₀ of CP-640186 against purified ACC.

dot

References

- 1. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]

- 4. ACC Inhibitor IV, CP-640186 - Calbiochem | 533978 [merckmillipore.com]

- 5. CP-640186 | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

CP-640186 Hydrochloride: A Deep Dive into its Mechanism of Action as an Acetyl-CoA Carboxylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CP-640186 hydrochloride is a potent, isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC), a critical enzyme in the regulation of fatty acid metabolism. By targeting both ACC1 and ACC2 isoforms, CP-640186 effectively reduces the synthesis of malonyl-CoA. This reduction has a dual impact: it curtails de novo lipogenesis and stimulates fatty acid oxidation. These metabolic shifts underscore its therapeutic potential in addressing metabolic disorders. This technical guide provides a comprehensive overview of the mechanism of action of CP-640186, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

CP-640186 is an orally active and cell-permeable compound that functions as a reversible, allosteric inhibitor of Acetyl-CoA Carboxylase (ACC).[1] The inhibition is uncompetitive with respect to ATP and non-competitive concerning acetyl-CoA, citrate, and bicarbonate.[1][2][3] Structural studies have revealed that CP-640186 binds to the carboxyltransferase (CT) domain of ACC, at the interface between the two monomers of the CT dimer.[1] This binding action obstructs the enzymatic activity of ACC.

ACC is a key regulator of fatty acid metabolism, catalyzing the conversion of acetyl-CoA to malonyl-CoA. There are two main isoforms of ACC in mammals:

-

ACC1: Primarily located in the cytoplasm of lipogenic tissues such as the liver and adipose tissue, where it plays a central role in fatty acid synthesis.

-

ACC2: Predominantly found on the outer mitochondrial membrane of tissues with high fatty acid oxidation rates, like skeletal muscle and the heart. The malonyl-CoA produced by ACC2 acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating the entry of fatty acids into the mitochondria for oxidation.

CP-640186 is an isozyme-nonselective inhibitor, meaning it targets both ACC1 and ACC2 with similar potency.[2][3] This dual inhibition leads to a systemic reduction in malonyl-CoA levels, which in turn:

-

Inhibits Fatty Acid Synthesis: By decreasing the availability of malonyl-CoA, the primary building block for fatty acid chains, CP-640186 effectively curtails de novo lipogenesis.[2]

-

Stimulates Fatty Acid Oxidation: The reduction in malonyl-CoA levels relieves the inhibition of CPT1, leading to an increased influx of fatty acids into the mitochondria and a subsequent rise in their β-oxidation.[2]

Quantitative Pharmacological Data

The inhibitory potency and physiological effects of CP-640186 have been quantified in various in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of CP-640186

| Target | Species | IC50 | Reference |

| Acetyl-CoA Carboxylase 1 (ACC1) | Rat (liver) | 53 nM | [3][4][5][6][7][8] |

| Acetyl-CoA Carboxylase 2 (ACC2) | Rat (skeletal muscle) | 61 nM | [3][4][5][6][7][8] |

| Both ACC Isozymes | Not Specified | ~55 nM | [2] |

Table 2: In Vitro Cellular Activity of CP-640186

| Cell Line | Assay | EC50 | Effect | Reference |

| HepG2 | Fatty Acid Synthesis Inhibition | 0.62 µM | Inhibition of fatty acid synthesis | [4][5] |

| HepG2 | Triglyceride Synthesis Inhibition | 1.8 µM | Inhibition of triglyceride synthesis | [4][5] |

| C2C12 | Fatty Acid Oxidation Stimulation | 57 nM | Stimulation of palmitate acid oxidation | [2][4][5] |

| Rat Epitrochlearis Muscle Strips | Fatty Acid Oxidation Stimulation | 1.3 µM | Stimulation of palmitate acid oxidation | [2][4][5] |

Table 3: In Vivo Efficacy of CP-640186

| Animal Model | Tissue/Parameter | ED50 | Effect | Reference |

| Rats | Hepatic Malonyl-CoA | 55 mg/kg | Lowering of malonyl-CoA levels | [2][3] |

| Rats | Soleus Muscle Malonyl-CoA | 6 mg/kg | Lowering of malonyl-CoA levels | [2][3] |

| Rats | Quadriceps Muscle Malonyl-CoA | 15 mg/kg | Lowering of malonyl-CoA levels | [2][3] |

| Rats | Cardiac Muscle Malonyl-CoA | 8 mg/kg | Lowering of malonyl-CoA levels | [2][3] |

| Rats | Fatty Acid Synthesis | 13 mg/kg | Inhibition of fatty acid synthesis | [2][3] |

| CD1 Mice | Fatty Acid Synthesis | 11 mg/kg | Inhibition of fatty acid synthesis | [2][3] |

| ob/ob Mice | Fatty Acid Synthesis | 4 mg/kg | Inhibition of fatty acid synthesis | [2][3] |

| Rats | Whole Body Fatty Acid Oxidation | ~30 mg/kg | Stimulation of fatty acid oxidation | [2][3] |

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and the experimental approaches used to study CP-640186, the following diagrams are provided.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the characterization of CP-640186.

Acetyl-CoA Carboxylase (ACC) Activity Assay

This protocol is based on the principle of measuring the incorporation of radiolabeled bicarbonate into acid-stable malonyl-CoA.

Materials:

-

Purified ACC enzyme (ACC1 or ACC2)

-

This compound

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 20 mM Potassium Citrate

-

Substrates: Acetyl-CoA, ATP, [¹⁴C]Sodium Bicarbonate (H¹⁴CO₃⁻)

-

Stop Solution: 6 M HCl

-

Scintillation fluid and vials

-

Microcentrifuge tubes

Procedure:

-

Prepare a reaction mixture containing assay buffer, ATP, acetyl-CoA, and purified ACC enzyme.

-

Add varying concentrations of CP-640186 or vehicle (DMSO) to the reaction mixture and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding [¹⁴C]Sodium Bicarbonate.

-

Incubate the reaction for 10 minutes at 37°C.

-

Terminate the reaction by adding the stop solution.

-

Dry the samples in a fume hood to remove unreacted [¹⁴C]bicarbonate.

-

Resuspend the dried residue in water.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the ACC activity.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the CP-640186 concentration.

Fatty Acid Synthesis Assay in HepG2 Cells

This protocol measures the rate of de novo fatty acid synthesis by quantifying the incorporation of radiolabeled acetate (B1210297) into cellular lipids.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

[¹⁴C]Acetate

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solution (e.g., Hexane:Isopropanol, 3:2 v/v)

-

Scintillation fluid and vials

Procedure:

-

Seed HepG2 cells in multi-well plates and grow to confluence.

-

Wash the cells with PBS and incubate in serum-free medium for 2 hours.

-

Treat the cells with varying concentrations of CP-640186 or vehicle for 1 hour.

-

Add [¹⁴C]acetate to the medium and incubate for an additional 2 hours.

-

Wash the cells with ice-cold PBS to stop the incorporation of the radiolabel.

-

Lyse the cells and extract the total lipids using the lipid extraction solution.

-

Evaporate the organic solvent and resuspend the lipid extract in a known volume of solvent.

-

Measure the radioactivity of an aliquot of the lipid extract using a scintillation counter.

-

Normalize the radioactivity to the total protein content of the cell lysate.

-

Determine the EC50 value for the inhibition of fatty acid synthesis.

Fatty Acid Oxidation Assay in C2C12 Myotubes

This protocol assesses the rate of fatty acid oxidation by measuring the production of tritiated water from the oxidation of [³H]palmitate.

Materials:

-

C2C12 myoblasts, differentiated into myotubes

-

Cell culture and differentiation media

-

This compound

-

[9,10-³H]Palmitate complexed to bovine serum albumin (BSA)

-

Perchloric acid (PCA)

-

Activated charcoal

-

Scintillation fluid and vials

Procedure:

-

Differentiate C2C12 myoblasts into myotubes in multi-well plates.

-

Pre-incubate the myotubes with varying concentrations of CP-640186 or vehicle in serum-free medium for 1 hour.

-

Add [³H]palmitate-BSA complex to the medium and incubate for 2 hours.

-

Transfer an aliquot of the incubation medium to a new tube containing an equal volume of cold PCA to precipitate proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Treat the supernatant with an activated charcoal slurry to remove unoxidized [³H]palmitate.

-

Centrifuge to pellet the charcoal.

-

Measure the radioactivity of an aliquot of the final supernatant, which contains the ³H₂O produced during β-oxidation, using a scintillation counter.

-

Calculate the EC50 value for the stimulation of fatty acid oxidation.

Measurement of Malonyl-CoA in Tissue Samples

This protocol outlines the quantification of malonyl-CoA levels in tissue extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Tissue samples (e.g., liver, muscle)

-

Internal standard (e.g., [¹³C₃]malonyl-CoA)

-

Homogenization buffer

-

Perchloric acid

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Rapidly freeze-clamp the tissue samples in liquid nitrogen to halt metabolic activity.

-

Homogenize the frozen tissue in a cold buffer containing an internal standard.

-

Precipitate proteins by adding perchloric acid and centrifuge to clarify the extract.

-

Purify and concentrate the acyl-CoAs from the supernatant using SPE cartridges.

-

Elute the acyl-CoAs and analyze the eluate by LC-MS/MS.

-

Separate malonyl-CoA from other acyl-CoAs using a suitable liquid chromatography method.

-

Detect and quantify malonyl-CoA and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Calculate the concentration of malonyl-CoA in the tissue based on the ratio of the peak area of the analyte to that of the internal standard and a standard curve.

Conclusion

This compound is a well-characterized, potent, and isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase. Its mechanism of action, centered on the reduction of malonyl-CoA levels, leads to a coordinated inhibition of fatty acid synthesis and stimulation of fatty acid oxidation. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of metabolic diseases. The dual action of CP-640186 highlights the therapeutic potential of targeting both ACC isoforms for the management of conditions associated with dysregulated lipid metabolism.

References

- 1. static.igem.org [static.igem.org]

- 2. Crystal structure of the carboxyltransferase domain of acetyl-coenzyme A carboxylase in complex with CP-640186 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Acetyl-CoA Carboxylase (ACC) Project [tonglab.biology.columbia.edu]

- 4. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]

- 5. Fatty acid oxidation assay [protocols.io]

- 6. Studying the inhibition mechanism of human acetyl-CoA carboxylase by aromatic ligands in the treatment of fatty acid metabolic syndrome using computational chemistry methods | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 7. mdpi.com [mdpi.com]

- 8. reactionbiology.com [reactionbiology.com]

CP-640186 Hydrochloride: A Technical Guide to a Potent Pan-ACC Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-640186 hydrochloride is a potent, cell-permeable, and orally active small molecule inhibitor of acetyl-CoA carboxylase (ACC). As a non-selective inhibitor of both ACC1 and ACC2 isoforms, it serves as a critical research tool for investigating the roles of fatty acid metabolism in various physiological and pathological processes. By decreasing malonyl-CoA (B1194419) levels, CP-640186 simultaneously inhibits de novo lipogenesis (DNL) and stimulates fatty acid oxidation (FAO). This technical guide provides an in-depth overview of its mechanism of action, efficacy, and relevant experimental protocols, presenting key data for researchers in metabolic diseases, oncology, and virology.

Introduction to Acetyl-CoA Carboxylase (ACC)

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1] This reaction is the rate-limiting step in the synthesis of fatty acids.[2] In mammals, two main isoforms exist:

-

ACC1: Primarily located in the cytoplasm of lipogenic tissues such as the liver and adipose tissue. It plays a central role in de novo lipogenesis by providing malonyl-CoA as a substrate for fatty acid synthase.[3][4]

-

ACC2: Found on the outer mitochondrial membrane, predominantly in oxidative tissues like skeletal muscle and the heart.[3] The malonyl-CoA produced by ACC2 acts as a potent allosteric inhibitor of carnitine palmitoyltransferase I (CPT-1), the enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for oxidation.[1][5]

Due to this dual role, inhibiting both ACC isoforms can simultaneously block the synthesis of new fatty acids and promote the burning of existing ones, making ACC a compelling therapeutic target for metabolic disorders.[6] CP-640186 is an isozyme-nonselective inhibitor designed to achieve this dual effect.[6][7]

Mechanism of Action of CP-640186

CP-640186 is a reversible, allosteric inhibitor of ACC.[6][8] It binds to the carboxyltransferase (CT) domain at the interface between the two monomers of the ACC dimer.[8] This binding action prevents the enzymatic carboxyl transfer reaction.[6]

Kinetic studies have revealed that the inhibition is:

The primary downstream effect of ACC inhibition by CP-640186 is the reduction of intracellular malonyl-CoA concentrations.[6][9] This has a dual metabolic consequence as illustrated in the pathway below.

Quantitative Efficacy Data

CP-640186 has demonstrated potent inhibitory effects in both biochemical assays and cell-based models, as well as robust efficacy in animal studies.

In Vitro Efficacy

The inhibitory potency of CP-640186 against ACC isoforms and its effects on cellular fatty acid metabolism are summarized below.

| Parameter | Species/Cell Line | Target/Process | Value | Reference(s) |

| IC₅₀ | Rat | Liver ACC1 | 53 nM | [10][11][12] |

| Rat | Skeletal Muscle ACC2 | 61 nM | [10][11][12] | |

| Human | Recombinant ACC1 | 111 nM | [1] | |

| Human | Recombinant ACC2 | 9.8 nM | [1] | |

| HepG2 cells | ACC Inhibition | ~55 nM | [6][13] | |

| EC₅₀ | HepG2 cells | Fatty Acid Synthesis Inhibition | 0.62 µM | [10][14] |

| HepG2 cells | Triglyceride Synthesis Inhibition | 1.8 µM | [10][14] | |

| C2C12 cells | Palmitate Oxidation Stimulation | 57 nM | [6][10] | |

| Rat Epitrochlearis Muscle | Palmitate Oxidation Stimulation | 1.3 µM | [6][10] |

In Vivo Efficacy

Oral administration of CP-640186 leads to a significant reduction in malonyl-CoA levels and a corresponding shift in fatty acid metabolism in multiple animal models.

| Parameter | Animal Model | Tissue/Process | Value (ED₅₀) | Reference(s) |

| Malonyl-CoA Reduction | Rats | Liver | 55 mg/kg | [6][7] |

| Rats | Soleus Muscle | 6 mg/kg | [6][7] | |

| Rats | Quadriceps Muscle | 15 mg/kg | [6][7] | |

| Rats | Cardiac Muscle | 8 mg/kg | [6][7] | |

| Metabolic Shift | Rats | Fatty Acid Synthesis Inhibition | 13 mg/kg | [6][12] |

| CD1 Mice | Fatty Acid Synthesis Inhibition | 11 mg/kg | [6][12] | |

| ob/ob Mice | Fatty Acid Synthesis Inhibition | 4 mg/kg | [6][12] | |

| Rats | Whole Body Fatty Acid Oxidation | ~30 mg/kg | [6][12] |

Pharmacokinetic Properties

CP-640186 exhibits moderate pharmacokinetic properties, supporting its use in in vivo studies.

| Parameter | Species (Dose) | Value | Reference(s) |

| Plasma Half-life (t₁/₂) | Rat (5 mg/kg IV; 10 mg/kg PO) | 1.5 h | [7][8][10] |

| ob/ob Mouse (10 mg/kg PO) | 1.1 h | [7] | |

| Oral Bioavailability | Rat (10 mg/kg PO) | 39% | [7][10] |

| ob/ob Mouse (10 mg/kg PO) | 50% | [7] | |

| Cₘₐₓ (Oral) | Rat (10 mg/kg PO) | 345 ng/mL | [7][8][10] |

| ob/ob Mouse (10 mg/kg PO) | 2177 ng/mL | [7] | |

| Tₘₐₓ (Oral) | Rat (10 mg/kg PO) | 1.0 h | [7][10] |

| ob/ob Mouse (10 mg/kg PO) | 0.25 h | [7] | |

| AUC₀₋∞ (Oral) | Rat (10 mg/kg PO) | 960 ng·h/mL | [7][8][10] |

| ob/ob Mouse (10 mg/kg PO) | 3068 ng·h/mL | [7] |

Experimental Protocols & Methodologies

The following sections outline generalized protocols for experiments commonly performed with CP-640186, based on published studies.

In Vitro Cell-Based Assay Workflow

This workflow is applicable for assessing the effects of CP-640186 on processes like fatty acid synthesis, oxidation, or cell viability in cultured cells (e.g., HepG2, C2C12).

Protocol: Inhibition of Fatty Acid Synthesis in HepG2 Cells

-

Cell Culture: Plate HepG2 cells in a suitable format (e.g., 24-well plate) and grow to ~80% confluency.

-

Compound Preparation: Prepare stock solutions of this compound in DMSO. Further dilute in culture medium to achieve final concentrations (e.g., 0.1 µM to 10 µM).

-

Treatment: Remove culture medium and add the medium containing various concentrations of CP-640186 or vehicle (DMSO). Incubate for 2 hours.[14]

-

Labeling: Add a labeled precursor, such as [¹⁴C]acetate, to each well and incubate for an additional 2-4 hours.

-

Lipid Extraction: Wash cells with PBS, then lyse and extract total lipids using a solvent system like hexane:isopropanol.

-

Quantification: Measure the incorporation of the radiolabel into the lipid fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of inhibition relative to the vehicle control against the log of CP-640186 concentration to determine the EC₅₀ value.

In Vivo Animal Study Workflow

This diagram outlines a typical study to evaluate the acute effects of CP-640186 on metabolic parameters in a rodent model.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The role of malonyl-coa in the coordination of fatty acid synthesis and oxidation in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selective Acetyl-CoA Carboxylase 1 Inhibitor Improves Hepatic Steatosis and Hepatic Fibrosis in a Preclinical Nonalcoholic Steatohepatitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Malonyl-CoA decarboxylase inhibition suppresses fatty acid oxidation and reduces lactate production during demand-induced ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. caymanchem.com [caymanchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. abmole.com [abmole.com]

- 13. mdpi.com [mdpi.com]

- 14. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Core Structure and Function of CP-640186 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-640186 hydrochloride is a potent, cell-permeable, and orally active small molecule inhibitor of Acetyl-CoA Carboxylase (ACC).[1][2] Developed by Pfizer, it has been instrumental in preclinical research for understanding the role of ACC in metabolic diseases.[3] This technical guide provides a comprehensive overview of the core structure, mechanism of action, and key experimental data related to this compound, intended for researchers and professionals in the field of drug development and metabolic disease.

Core Structure of this compound

CP-640186 is an isozyme-nonselective inhibitor targeting both ACC1 and ACC2.[1] The chemical structure is characterized as a (3R)-Anthracen-9-yl-[3-(morpholine-4-carbonyl)-[1,4']bipiperidinyl-1'-yl]-methanone hydrochloride.[3]

Chemical and Physical Properties:

| Property | Value |

| Chemical Formula | C₃₀H₃₆ClN₃O₃ |

| Molecular Weight | 522.08 g/mol |

| CAS Number | 591778-70-0 |

| Appearance | White to off-white solid powder |

| Solubility | Soluble in DMSO |

Mechanism of Action

CP-640186 exerts its inhibitory effect on Acetyl-CoA Carboxylase (ACC), a biotin-dependent enzyme that catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA.[4][5] This reaction is the rate-limiting step in de novo fatty acid synthesis. ACC has two main isoforms: ACC1, which is primarily cytosolic and involved in fatty acid synthesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation.[6]

By inhibiting both ACC1 and ACC2, CP-640186 leads to two key metabolic outcomes:

-

Inhibition of Fatty Acid Synthesis: Reduced levels of malonyl-CoA, the primary building block for fatty acid synthesis, directly curtail the production of new fatty acids.[1]

-

Stimulation of Fatty Acid Oxidation: Malonyl-CoA is an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for beta-oxidation. By lowering malonyl-CoA levels, CP-640186 relieves the inhibition of CPT1, thereby promoting the oxidation of fatty acids.[5]

The inhibition by CP-640186 is reversible and acts in a manner that is uncompetitive with respect to ATP and non-competitive with respect to bicarbonate, acetyl-CoA, and citrate.[7]

Quantitative Data

The biological activity of CP-640186 has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory and Effector Concentrations

| Target/Process | System | Value | Reference |

| Rat Liver ACC1 | Enzyme Assay | IC₅₀: 53 nM | [2] |

| Rat Skeletal Muscle ACC2 | Enzyme Assay | IC₅₀: 61 nM | [2] |

| Fatty Acid Synthesis | HepG2 cells | EC₅₀: 0.62 µM | [1] |

| Triglyceride Synthesis | HepG2 cells | EC₅₀: 1.8 µM | [1] |

| Palmitate Acid Oxidation | C2C12 cells | EC₅₀: 57 nM | [1] |

| Palmitate Acid Oxidation | Isolated Rat Epitrochlearis Muscle | EC₅₀: 1.3 µM | [1] |

Table 2: In Vivo Efficacy (ED₅₀ Values)

| Effect | Animal Model | Value (mg/kg) | Reference |

| Lowering Hepatic Malonyl-CoA | Rats | 55 | [7] |

| Lowering Soleus Muscle Malonyl-CoA | Rats | 6 | [7] |

| Lowering Quadriceps Muscle Malonyl-CoA | Rats | 15 | [7] |

| Lowering Cardiac Muscle Malonyl-CoA | Rats | 8 | [7] |

| Inhibition of Fatty Acid Synthesis | Rats | 13 | [7] |

| Inhibition of Fatty Acid Synthesis | CD1 Mice | 11 | [7] |

| Inhibition of Fatty Acid Synthesis | ob/ob Mice | 4 | [7] |

| Stimulation of Whole Body Fatty Acid Oxidation | Rats | ~30 | [7] |

Table 3: Pharmacokinetic Parameters in Rodents

| Parameter | Sprague-Dawley Rats | ob/ob Mice | Reference |

| Dose | 5 mg/kg (IV), 10 mg/kg (PO) | 5 mg/kg (IV), 10 mg/kg (PO) | [8] |

| Plasma Half-life (t₁/₂) | 1.5 h | 1.1 h | [8] |

| Bioavailability (F) | 39% | 50% | [8] |

| Plasma Clearance (Clp) | 65 mL/min/kg | 54 mL/min/kg | [8] |

| Volume of Distribution (Vdss) | 5 L/kg | Not Reported | [8] |

| Time to Max Concentration (Tmax) | 1.0 h | 0.25 h | [8] |

| Max Concentration (Cmax) | 345 ng/mL | 2177 ng/mL | [8] |

| Area Under the Curve (AUC₀-∞) | 960 ng·h/mL | 3068 ng·h/mL | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols involving CP-640186, synthesized from available literature.

In Vitro Fatty Acid Synthesis Assay in HepG2 Cells

This protocol measures the rate of de novo fatty acid synthesis by quantifying the incorporation of a radiolabeled precursor.

-

Cell Culture:

-

Treatment:

-

Cells are pre-incubated with varying concentrations of CP-640186 or vehicle control (DMSO) for a specified period (e.g., 2 hours).[2]

-

-

Labeling:

-

[¹⁴C]-labeled acetate (B1210297) is added to the culture medium.[10] Acetate is readily taken up by cells and converted to acetyl-CoA, the precursor for fatty acid synthesis.[10]

-

-

Incubation:

-

Cells are incubated for a defined period to allow for the incorporation of the radiolabel into newly synthesized fatty acids.

-

-

Lipid Extraction and Quantification:

-

The reaction is stopped, and cells are washed.

-

Total lipids are extracted from the cells using a suitable solvent system (e.g., chloroform:methanol).

-

The radioactivity incorporated into the lipid fraction is measured using a scintillation counter.

-

-

Data Analysis:

-

The rate of fatty acid synthesis is calculated based on the amount of radioactivity incorporated per unit of time and normalized to the total protein content of the cell lysate.

-

EC₅₀ values are determined by plotting the inhibition of fatty acid synthesis against the concentration of CP-640186.

-

In Vitro Fatty Acid Oxidation Assay in C2C12 Cells

This assay quantifies the rate of β-oxidation of fatty acids.

-

Cell Culture and Differentiation:

-

C2C12 myoblasts are cultured in a growth medium.

-

To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum) for several days.[11]

-

-

Treatment:

-

Differentiated C2C12 cells are treated with various concentrations of CP-640186.

-

-

Labeling:

-

The culture medium is replaced with a medium containing [³H]- or [¹⁴C]-labeled palmitate complexed with fatty acid-free bovine serum albumin (BSA).[8]

-

-

Incubation:

-

Cells are incubated for a set time (e.g., 3 hours) to allow for the oxidation of the radiolabeled palmitate.[8]

-

-

Quantification of Oxidation Products:

-

The rate of fatty acid oxidation is determined by measuring the production of radiolabeled water (³H₂O) or acid-soluble metabolites.[12]

-

-

Data Analysis:

-

The results are normalized to the vehicle control, and EC₅₀ values are calculated.

-

In Vivo Measurement of Malonyl-CoA Levels in Rat Tissues

This protocol describes the procedure for assessing the in vivo efficacy of CP-640186 by measuring its effect on tissue malonyl-CoA concentrations.

-

Animal Dosing:

-

Sprague-Dawley rats are administered CP-640186 orally or via another appropriate route at various doses.[7]

-

-

Tissue Collection:

-

At specific time points after dosing, animals are euthanized, and tissues of interest (e.g., liver, skeletal muscle) are rapidly excised and freeze-clamped to halt metabolic activity.[13]

-

-

Extraction of Malonyl-CoA:

-

The frozen tissue is homogenized in an acidic solution (e.g., 10% trichloroacetic acid) to precipitate proteins and extract small molecules.[13]

-

-

Quantification of Malonyl-CoA:

-

Malonyl-CoA levels in the tissue extracts are quantified using a sensitive analytical method, such as a radioisotopic assay or high-performance liquid chromatography/mass spectrometry (HPLC/MS).[7][13] The radioisotopic assay is based on the malonyl-CoA-dependent incorporation of labeled acetyl-CoA into palmitic acid catalyzed by fatty acid synthetase.[7]

-

-

Data Analysis:

-

The concentration of malonyl-CoA is expressed per gram of wet tissue weight.

-

ED₅₀ values are determined by plotting the reduction in malonyl-CoA levels against the administered dose of CP-640186.

-

Conclusion

This compound is a well-characterized and potent inhibitor of both ACC1 and ACC2. Its ability to simultaneously inhibit fatty acid synthesis and stimulate fatty acid oxidation has made it an invaluable tool for investigating the therapeutic potential of ACC inhibition in metabolic diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound or in the broader field of metabolic research.

References

- 1. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 5. The Acetyl-CoA Carboxylase (ACC) Project [tonglab.biology.columbia.edu]

- 6. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hepatic malonyl-CoA levels of fed, fasted and diabetic rats as measured using a simple radioisotopic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. moleculardevices.com [moleculardevices.com]

- 10. Using 14C-acetate Pulse-chase Labeling to Study Fatty Acid and Glycerolipid Metabolism in Plant Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mouselivercells.com [mouselivercells.com]

- 13. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

CP-640186 hydrochloride discovery and development

An In-depth Technical Guide on the Discovery and Development of CP-640186 Hydrochloride

Executive Summary

CP-640186 is a potent, cell-permeable, and orally active small molecule inhibitor of Acetyl-CoA Carboxylase (ACC). Developed as an isozyme-nonselective inhibitor, it targets both ACC1 and ACC2, key enzymes regulating fatty acid synthesis and oxidation. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of CP-640186. It details the compound's inhibitory potency, its effects in cellular and animal models, and its pharmacokinetic profile. While CP-640186 demonstrated robust preclinical efficacy in modulating lipid metabolism, its development trajectory also highlights challenges such as metabolic instability. This guide consolidates key quantitative data, experimental methodologies, and the signaling context for researchers and professionals in drug development.

Discovery and Genesis

The development of CP-640186 emerged from a program aimed at identifying inhibitors of Acetyl-CoA Carboxylase (ACC) to address metabolic disorders. The initial lead compound, CP-610431, was identified through high-throughput screening.[1] CP-640186 was subsequently developed as an analog of CP-610431 with the specific goal of improving metabolic stability while retaining high potency against both ACC isozymes.[1][2] This strategic chemical modification led to a compound with a favorable preclinical profile for acutely modulating fatty acid metabolism.[1]

Mechanism of Action

CP-640186 functions as a potent, reversible, and allosteric inhibitor of both ACC1 and ACC2.[3] It is classified as a non-competitive inhibitor with respect to acetyl-CoA, citrate, and bicarbonate, and an uncompetitive inhibitor with respect to ATP.[3][4] The molecule binds to the carboxyltransferase (CT) domain of ACC, specifically at the interface between the two monomers of the CT dimer.[3]

By inhibiting ACC, CP-640186 blocks the conversion of acetyl-CoA to malonyl-CoA.[2] This has a dual effect on lipid metabolism:

-

Inhibition of Fatty Acid Synthesis: Reduced levels of malonyl-CoA, the primary building block for new fatty acids, directly suppress de novo lipogenesis. This is the dominant effect in lipogenic tissues like the liver, which are rich in the ACC1 isozyme.[1][5]

-

Stimulation of Fatty Acid Oxidation: Malonyl-CoA is a natural inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that controls the entry of long-chain fatty acids into mitochondria for β-oxidation. By lowering malonyl-CoA levels, CP-640186 relieves this inhibition, thereby promoting the burning of fatty acids for energy. This is a key effect in oxidative tissues like skeletal muscle and the heart, where ACC2 is prevalent.[1][2][5]

Preclinical Evaluation

CP-640186 has been extensively characterized in a variety of preclinical models, demonstrating potent activity both in vitro and in vivo.

In Vitro Activity

The compound shows potent, non-selective inhibition of ACC1 and ACC2 isozymes.[4][6] Its effects have been confirmed in multiple cell lines, where it effectively modulates fatty acid metabolism.[1][6] For instance, treatment with CP-640186 inhibits fatty acid and triglyceride synthesis in HepG2 cells and stimulates fatty acid oxidation in C2C12 myotubes.[1][6] It has also been shown to inhibit the growth of H460 lung cancer cells.[2][6]

Table 1: In Vitro Inhibitory and Cellular Activity of CP-640186 | Parameter | Target/Cell Line | Species | Value | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | IC₅₀ | ACC1 (liver) | Rat | 53 nM |[3][4][6] | | IC₅₀ | ACC2 (skeletal muscle) | Rat | 61 nM |[3][4][6] | | IC₅₀ | ACC1 / ACC2 | Not Specified | ~55 nM |[1][5][7] | | EC₅₀ | Fatty Acid Synthesis Inhibition | HepG2 cells | 0.62 µM |[2][6] | | EC₅₀ | Triglyceride Synthesis Inhibition | HepG2 cells | 1.8 µM |[2][6] | | EC₅₀ | Palmitate Acid Oxidation Stimulation | C2C12 cells | 57 nM |[1][6] | | EC₅₀ | Palmitate Acid Oxidation Stimulation | Isolated epitrochlearis muscle | Rat | 1.3 µM |[1][6] | | Effect | H460 Cell Growth Inhibition (20 µM, 48h) | H460 cells | ~30% decrease in cell number |[2][6] |

In Vivo Activity

Oral administration of CP-640186 demonstrated acute efficacy in animal models.[6] The compound effectively lowered malonyl-CoA concentrations in key metabolic tissues, including the liver, skeletal muscle, and cardiac muscle.[1][4] Consequently, it inhibited fatty acid synthesis and stimulated whole-body fatty acid oxidation in rats and different mouse models, including the genetically obese ob/ob mouse model.[1][3][4]

Table 2: In Vivo Efficacy (ED₅₀) of CP-640186

| Parameter | Tissue / Model | Species | ED₅₀ Value | Reference(s) |

|---|---|---|---|---|

| Malonyl-CoA Reduction | Liver | Rat | 55 mg/kg | [1][4] |

| Soleus Muscle | Rat | 6 mg/kg | [1][4] | |

| Quadriceps Muscle | Rat | 15 mg/kg | [1][4] | |

| Cardiac Muscle | Rat | 8 mg/kg | [1][4] | |

| Fatty Acid Synthesis Inhibition | Whole Body | Rat | 13 mg/kg | [1][3][4] |

| Whole Body | CD1 Mouse | 11 mg/kg | [1][3][4] | |

| Whole Body | ob/ob Mouse | 4 mg/kg | [1][3][4] | |

| Fatty Acid Oxidation Stimulation | Whole Body | Rat | ~30 mg/kg | [1][4] |

| Acute Efficacy (Malonyl-CoA reduction) | 1 hour post-dose | Rat | 4.6 mg/kg | [6] |

| 4 hours post-dose | Rat | 9.7 mg/kg | [6] |

| | 8 hours post-dose | Rat | 21 mg/kg |[6] |

Pharmacokinetics

Pharmacokinetic studies were conducted in male Sprague-Dawley rats and ob/ob mice, revealing moderate properties including good oral bioavailability but a relatively short plasma half-life.[3][4]

Table 3: Pharmacokinetic Parameters of CP-640186

| Parameter | Sprague-Dawley Rat | ob/ob Mouse | Reference(s) |

|---|---|---|---|

| Dosing | 5 mg/kg (IV), 10 mg/kg (Oral) | 5 mg/kg (IV), 10 mg/kg (Oral) | [4] |

| Plasma Half-life (t₁/₂) | 1.5 h | 1.1 h | [3][4] |

| Bioavailability (F) | 39% | 50% | [3][4] |

| Plasma Clearance (Clp) | 65 ml/min/kg | 54 ml/min/kg | [4] |

| Volume of Distribution (Vdss) | 5 liters/kg | Not Reported | [3][4] |

| Tₘₐₓ (Oral) | 1.0 h | 0.25 h | [3][4] |

| Cₘₐₓ (Oral) | 345 ng/mL | 2177 ng/mL | [3][4] |

| AUC₀₋∞ (Oral) | 960 ng·h/mL | 3068 ng·h/mL |[3][4] |

Experimental Protocols

While detailed, step-by-step protocols are proprietary, the methodologies can be inferred from the published literature.

ACC Enzyme Inhibition Assay

The inhibitory potency (IC₅₀) of CP-640186 against ACC1 and ACC2 was likely determined using a radiometric assay. This standard method involves incubating the purified recombinant enzyme with its substrates, including acetyl-CoA, ATP, and radiolabeled bicarbonate (¹⁴C-HCO₃⁻). The enzymatic reaction incorporates the radiolabel into malonyl-CoA. The amount of radiolabeled malonyl-CoA produced is quantified by scintillation counting. Assays are run across a range of inhibitor concentrations to determine the concentration that produces 50% inhibition.

Cellular Fatty Acid Synthesis and Oxidation Assays

-

Fatty Acid Synthesis (HepG2 cells): Cells are typically incubated with a radiolabeled precursor, such as ¹⁴C-acetate, in the presence of varying concentrations of the test compound. After incubation, cellular lipids are extracted, and the incorporation of the radiolabel into the lipid fraction is measured to quantify the rate of de novo fatty acid synthesis.

-

Fatty Acid Oxidation (C2C12 cells): Cells are treated with the compound and then incubated with a radiolabeled fatty acid, such as ³H-palmitate. The rate of oxidation is determined by measuring the amount of radiolabeled water (³H₂O) produced as a byproduct of β-oxidation.

In Vivo Studies

-

Pharmacodynamic Studies: Rodent models (e.g., Sprague-Dawley rats) are administered CP-640186 via oral gavage. At specified time points post-dose, animals are euthanized, and tissues (liver, muscle) are rapidly collected and flash-frozen. Malonyl-CoA levels are then quantified using techniques like HPLC-MS/MS.

-

Pharmacokinetic Studies: The compound is administered intravenously (IV) and orally (PO) to different groups of animals. Blood samples are collected at multiple time points after dosing. Plasma concentrations of CP-640186 are determined using LC-MS/MS, and standard pharmacokinetic parameters are calculated.

Clinical Perspective and Legacy

There is limited public information regarding the progression of this compound into human clinical trials. Some research notes its metabolic instability, which may have posed a challenge for further development.[8] However, the discovery and characterization of CP-640186 were significant. It served as a crucial tool compound for exploring the biology of ACC inhibition and validated the therapeutic hypothesis of targeting both ACC isozymes for metabolic diseases.[1] The knowledge gained from the program that produced CP-640186 informed the development of subsequent ACC inhibitors, including some that have advanced to clinical studies for conditions like non-alcoholic steatohepatitis (NASH) and diabetes.[9][10][11]

References

- 1. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CP640186 | Acetyl-CoA Carboxylase | CAS 591778-68-6 | CP-640186 | ACC抑制剂 | 美国InvivoChem [invivochem.cn]

- 3. ACC Inhibitor IV, CP-640186 - Calbiochem | 533978 [merckmillipore.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. Recombinant yeast screen for new inhibitors of human acetyl-CoA carboxylase 2 identifies potential drugs to treat obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of a Liver‐Targeting Acetyl‐CoA Carboxylase Inhibitor (PF‐05221304): A Three‐Part Randomized Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to CP-640186 Hydrochloride (CAS: 591778-70-0)

Abstract

This compound is a potent, orally active, and cell-permeable small molecule inhibitor of Acetyl-CoA carboxylase (ACC).[1][2][3] As an isozyme-nonselective inhibitor, it targets both ACC1 and ACC2, key enzymes in the regulation of lipid metabolism.[4][5][6] By inhibiting ACC, CP-640186 effectively blocks de novo fatty acid synthesis and stimulates fatty acid oxidation.[5][6][7] This dual mechanism of action has positioned it as a valuable research tool and a precursor for developing therapeutics for metabolic diseases such as diabetes and obesity, and more recently, as an agent with potential antiviral and anticancer activities.[8][9][10] This guide provides a comprehensive overview of its mechanism of action, pharmacological properties, and relevant experimental data.

Physicochemical Properties

This compound is a synthetic, bipiperidylcarboxamide-derived compound.[3] It is typically supplied as a white to beige powder and is soluble in water (with warming), DMSO, and ethanol.[7][11][12]

| Property | Value | Reference(s) |

| CAS Number | 591778-70-0 | [1] |

| Molecular Formula | C₃₀H₃₆ClN₃O₃ | |

| Molecular Weight | 522.08 g/mol | [1] |

| Synonyms | CP 640186 hydrochloride, [(3R)-1′-(9-Anthracenylcarbonyl)[1,4′-bipiperidin]-3-yl]-4-morpholinyl-methanone hydrochloride | [7][11] |

| Purity | ≥95% (HPLC) | [7][11] |

| Storage | Store desiccated at room temperature or frozen (-20°C) for long-term stability. Solutions are noted to be unstable and should be prepared fresh.[1][3] | [1][3][7] |

Mechanism of Action

CP-640186 is a potent, allosteric, and reversible inhibitor of both ACC1 and ACC2 isoforms.[3][5] It binds to the carboxyltransferase (CT) domain of the ACC enzyme, specifically at the interface between the two monomers of the CT dimer.[3][7][9] This binding is uncompetitive with respect to ATP and non-competitive with respect to the substrates acetyl-CoA, citrate, and bicarbonate, indicating an interaction with the enzymatic carboxyl transfer reaction.[3][5][6][7]

The inhibition of ACC leads to a reduction in the cellular levels of malonyl-CoA.[5][6] Malonyl-CoA is a critical molecule in lipid metabolism, serving two primary functions:

-

It is the rate-limiting substrate for de novo lipogenesis (DNL), the synthesis of new fatty acids.[13]

-

It acts as an allosteric inhibitor of carnitine palmitoyltransferase I (CPT-1), an enzyme essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[13]

By decreasing malonyl-CoA levels, CP-640186 simultaneously inhibits fatty acid synthesis and promotes fatty acid oxidation.

In Vitro Pharmacology

CP-640186 demonstrates potent activity across various cell-based assays, inhibiting ACC enzymes and modulating lipid metabolism. Its effects on cancer cell growth and viral replication have also been documented.

Enzyme Inhibition & Metabolic Modulation

| Parameter | System / Cell Line | Value (IC₅₀ / EC₅₀) | Reference(s) |

| ACC1 Inhibition (IC₅₀) | Rat Liver | 53 nM | [1][2][4] |

| ACC2 Inhibition (IC₅₀) | Rat Skeletal Muscle | 61 nM | [1][2][4] |

| Fatty Acid Oxidation (EC₅₀) | C2C12 Myotubes | 57 nM | [2][7][14] |

| Fatty Acid Oxidation (EC₅₀) | Rat Epitrochlearis Muscle | 1.3 µM | [2][7][14] |

| Fatty Acid Synthesis Inhibition (EC₅₀) | HepG2 Cells | 0.62 µM | [2][14] |

| Triglyceride Synthesis Inhibition (EC₅₀) | HepG2 Cells | 1.8 µM | [2][14] |

Antiproliferative and Antiviral Activity

| Parameter | System / Virus | Value (IC₅₀) | Reference(s) |

| Cell Growth Inhibition | H460 Lung Cancer Cells | ~30% decrease at 20 µM after 48h | [2][14] |

| Antiviral Activity | Dengue Virus (DENV) | 0.96 µM - 1.69 µM (serotype-dependent) | [8] |

| Antiviral Activity | Zika Virus (ZIKV) | 1.27 µM | [8] |

In Vivo Pharmacology & Pharmacokinetics

Studies in rodent models confirm the efficacy of CP-640186 in modulating lipid metabolism in vivo. It demonstrates good oral bioavailability and dose-dependent effects on tissue malonyl-CoA levels and whole-body fatty acid utilization.

In Vivo Efficacy

| Parameter | Animal Model | Value (ED₅₀) | Reference(s) |

| Fatty Acid Synthesis Inhibition | Sprague-Dawley Rats | 13 mg/kg | [3][5][6] |

| Fatty Acid Synthesis Inhibition | CD1 Mice | 11 mg/kg | [3][5][6] |

| Fatty Acid Synthesis Inhibition | ob/ob Mice | 4 mg/kg | [3][5][6] |

| Whole Body Fatty Acid Oxidation | Rats | ~30 mg/kg | [5][6][7] |

| Malonyl-CoA Reduction (Hepatic) | Rats | 55 mg/kg | [5][6] |

| Malonyl-CoA Reduction (Soleus Muscle) | Rats | 6 mg/kg | [5][6] |

| Malonyl-CoA Reduction (Quadriceps) | Rats | 15 mg/kg | [5][6] |

| Malonyl-CoA Reduction (Cardiac) | Rats | 8 mg/kg | [5][6] |

Pharmacokinetic Profile

| Parameter | Sprague-Dawley Rat | ob/ob Mouse | Reference(s) |

| Dosing | 5 mg/kg IV; 10 mg/kg PO | Equal dose level to rat studies | [5] |

| Plasma Half-life (t½) | 1.5 h | 1.1 h | [2][3][5] |

| Oral Bioavailability (F) | 39% | 50% | [2][5] |

| Plasma Clearance (Clp) | 65 mL/min/kg | 54 mL/min/kg | [2][5] |

| Volume of Distribution (Vdss) | 5 L/kg | N/A | [5] |

| Tmax (Oral) | 1.0 h | 0.25 h | [2][5] |

| Cmax (Oral) | 345 ng/mL | 2177 ng/mL | [2][5] |

| AUC₀₋∞ (Oral) | 960 ng·h/mL | 3068 ng·h/mL | [2][5] |

Experimental Protocols

Detailed, step-by-step protocols for the synthesis and evaluation of CP-640186 are proprietary to the originating research institutions. However, based on published literature, the general methodologies can be outlined.

General Experimental Workflow

The evaluation of a novel ACC inhibitor like CP-640186 typically follows a standardized preclinical drug discovery workflow, from initial screening to in vivo efficacy testing.

In Vitro ACC Inhibition Assay (General Method)

-

Objective: To determine the IC₅₀ of CP-640186 against ACC1 and ACC2 isoforms.

-

Methodology: Recombinant rat liver ACC1 and rat skeletal muscle ACC2 are typically used. The assay measures the incorporation of [¹⁴C]bicarbonate into acid-stable [¹⁴C]malonyl-CoA. The reaction is initiated by adding the enzyme to a buffer containing ATP, acetyl-CoA, [¹⁴C]bicarbonate, and varying concentrations of the inhibitor. After incubation, the reaction is stopped, and the radioactivity incorporated into malonyl-CoA is quantified by scintillation counting. IC₅₀ values are calculated from concentration-response curves.[5][6]

Cellular Fatty Acid Oxidation Assay (General Method)

-

Objective: To measure the effect of CP-640186 on fatty acid oxidation in cells.

-

Methodology: C2C12 myotubes or isolated rat epitrochlearis muscle strips are commonly used.[2][6] The cells or tissues are pre-incubated with various concentrations of CP-640186. Subsequently, they are incubated with a medium containing [¹⁴C]-labeled palmitate. The rate of fatty acid oxidation is determined by measuring the amount of ¹⁴CO₂ produced or the amount of ¹⁴C-label incorporated into acid-soluble metabolites. EC₅₀ values are determined from the resulting dose-response data.[2][6][14]

In Vivo Pharmacodynamic Assay (Malonyl-CoA Levels)

-

Objective: To assess the ability of orally administered CP-640186 to lower malonyl-CoA levels in target tissues.

-

Methodology: Male Sprague-Dawley rats are administered CP-640186 via oral gavage at various doses.[5][6] At specific time points after dosing, animals are euthanized, and tissues (e.g., liver, soleus muscle, heart) are rapidly collected and freeze-clamped. Malonyl-CoA is extracted from the tissue homogenates and quantified using methods such as HPLC or LC-MS/MS. ED₅₀ values for malonyl-CoA lowering are then calculated.[5][6]

Summary and Applications

This compound is a well-characterized, potent, and non-selective inhibitor of ACC1 and ACC2. Its ability to decrease malonyl-CoA, thereby inhibiting fat synthesis and promoting fat oxidation, makes it an invaluable tool for metabolic research.[5][6]

-

Metabolic Disease Research: It is widely used in preclinical models to study the roles of ACC and de novo lipogenesis in obesity, insulin (B600854) resistance, type 2 diabetes, and non-alcoholic steatohepatitis (NASH).[3][9]

-

Oncology Research: Given the reliance of many cancer cells on elevated fatty acid synthesis, ACC inhibitors like CP-640186 are being explored to study cancer cell metabolism and as potential anticancer therapeutics.[10]

-

Virology Research: Recent findings indicate that by altering the host cell's lipid metabolism, CP-640186 can inhibit the replication of flaviviruses like Dengue and Zika, opening a new avenue for host-targeted antiviral strategies.[8][15]

As a well-documented research compound, CP-640186 serves as a critical reference and starting point for the development of next-generation ACC inhibitors with improved isoform selectivity and pharmacokinetic properties for various therapeutic applications.[10]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. CP-640186 | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CP-640186 = 95 HPLC 591778-70-0 [sigmaaldrich.com]

- 8. Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structure of the carboxyltransferase domain of acetyl-coenzyme A carboxylase in complex with CP-640186 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CP-640186 盐酸盐 ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 12. CP 640,186 | CAS 591778-68-6 | Cayman Chemical | Biomol.com [biomol.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. mdpi.com [mdpi.com]

CP-640186 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CP-640186 hydrochloride, a potent, cell-permeable, and orally active inhibitor of Acetyl-CoA Carboxylase (ACC). This document consolidates key data, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows to support researchers in the fields of metabolic disease, oncology, and beyond.

Core Compound Properties

This compound is a small molecule inhibitor targeting both isoforms of Acetyl-CoA Carboxylase, ACC1 and ACC2. Its chemical and physical properties are summarized below.

| Property | Value |

| Molecular Weight | 522.08 g/mol [1][2][3] |

| Chemical Formula | C₃₀H₃₅N₃O₃ · HCl[2] |

| Appearance | White to off-white solid powder[3] |

| Synonyms | (3R)-Anthracen-9-yl-[3-(morpholine-4-carbonyl)-[1,4′]bipiperidinyl-1′-yl]-methanone hydrochloride[2] |

Mechanism of Action and Signaling Pathway

CP-640186 is an isozyme-nonselective inhibitor of ACC1 and ACC2. ACC is the rate-limiting enzyme in the de novo synthesis of fatty acids, catalyzing the carboxylation of acetyl-CoA to malonyl-CoA. By inhibiting ACC, CP-640186 effectively blocks the production of malonyl-CoA. This has a dual impact on lipid metabolism:

-

Inhibition of Fatty Acid Synthesis: Reduced levels of malonyl-CoA, a critical building block, lead to a decrease in the synthesis of new fatty acids.

-

Stimulation of Fatty Acid Oxidation: Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation. By lowering malonyl-CoA levels, CP-640186 relieves the inhibition of CPT1, thereby promoting the oxidation of fatty acids for energy production.

The signaling pathway below illustrates the central role of ACC in lipid metabolism and the mechanism of action for CP-640186.

Quantitative Data

The following tables summarize the in vitro potency and in vivo pharmacokinetic and pharmacodynamic properties of CP-640186.

In Vitro Efficacy

| Parameter | Species/Cell Line | Target | Value |

| IC₅₀ | Rat | ACC1 | 53 nM |

| IC₅₀ | Rat | ACC2 | 61 nM |

| EC₅₀ | C2C12 cells | Fatty Acid Oxidation | 57 nM |

| EC₅₀ | Rat epitrochlearis muscle | Fatty Acid Oxidation | 1.3 µM |

| EC₅₀ | HepG2 cells | Fatty Acid Synthesis | 0.62 µM |

| EC₅₀ | HepG2 cells | Triglyceride Synthesis | 1.8 µM |

In Vivo Pharmacokinetics

| Parameter | Species (Model) | Dose (Route) | Value |

| Plasma Half-life (t₁/₂) | Rat (Sprague-Dawley) | 10 mg/kg (p.o.) | 1.5 h |

| Bioavailability (F) | Rat (Sprague-Dawley) | 10 mg/kg (p.o.) | 39% |

| Cₘₐₓ | Rat (Sprague-Dawley) | 10 mg/kg (p.o.) | 345 ng/mL |

| AUC₀-∞ | Rat (Sprague-Dawley) | 10 mg/kg (p.o.) | 960 ng·h/mL |

| Plasma Half-life (t₁/₂) | Mouse (ob/ob) | 10 mg/kg (p.o.) | 1.1 h |

| Bioavailability (F) | Mouse (ob/ob) | 10 mg/kg (p.o.) | 50% |

| Cₘₐₓ | Mouse (ob/ob) | 10 mg/kg (p.o.) | 2177 ng/mL |

| AUC₀-∞ | Mouse (ob/ob) | 10 mg/kg (p.o.) | 3068 ng·h/mL |

In Vivo Pharmacodynamics

| Parameter | Species (Model) | Tissue | Value |

| ED₅₀ (Malonyl-CoA Reduction) | Rat | Liver | 55 mg/kg |

| ED₅₀ (Malonyl-CoA Reduction) | Rat | Soleus Muscle | 6 mg/kg |

| ED₅₀ (Malonyl-CoA Reduction) | Rat | Quadriceps Muscle | 15 mg/kg |

| ED₅₀ (Fatty Acid Synthesis Inhibition) | Rat | - | 13 mg/kg |

| ED₅₀ (Fatty Acid Synthesis Inhibition) | Mouse (CD1) | - | 11 mg/kg |

| ED₅₀ (Fatty Acid Synthesis Inhibition) | Mouse (ob/ob) | - | 4 mg/kg |

Experimental Protocols

This section provides detailed methodologies for key experiments involving CP-640186.

In Vitro Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This protocol describes a method to determine the IC₅₀ of CP-640186 against ACC1 and ACC2. The assay measures the production of ADP, which is proportional to ACC activity.

Materials:

-

Recombinant human ACC1 or ACC2

-

This compound

-

Acetyl-CoA

-

ATP

-

Sodium Bicarbonate (NaHCO₃)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well white plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

In a 384-well plate, add the diluted CP-640186 or vehicle (DMSO) control.

-

Add the ACC enzyme to each well.

-

Initiate the reaction by adding a substrate mixture containing acetyl-CoA, ATP, and NaHCO₃.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the enzymatic reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of CP-640186 and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cellular Fatty Acid Oxidation Assay in C2C12 Myotubes

This protocol outlines a method to measure the effect of CP-640186 on fatty acid oxidation in differentiated C2C12 cells using a radiolabeled substrate.

Materials:

-

C2C12 myoblasts

-

Differentiation medium (e.g., DMEM with 2% horse serum)

-

This compound

-

[¹⁴C]-Palmitic acid complexed to BSA

-

Scintillation fluid

-

96-well cell culture plates

Procedure:

-

Seed C2C12 myoblasts in a 96-well plate and differentiate them into myotubes by incubating in differentiation medium for 4-6 days.

-

Pre-incubate the differentiated myotubes with various concentrations of CP-640186 or vehicle control in serum-free medium for 2 hours.

-

Add [¹⁴C]-palmitic acid-BSA complex to each well and incubate for 2 hours at 37°C.

-

At the end of the incubation, collect the cell culture medium.

-

Separate the ¹⁴CO₂ produced from the un-metabolized [¹⁴C]-palmitic acid by acidifying the medium and trapping the released ¹⁴CO₂.

-

Quantify the trapped ¹⁴CO₂ by liquid scintillation counting.

-

Normalize the fatty acid oxidation rate to the total protein content in each well.

-

Calculate the EC₅₀ value for the stimulation of fatty acid oxidation.

In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice

This protocol provides a framework for evaluating the in vivo efficacy of CP-640186 in a mouse model of diet-induced obesity.

Materials:

-

C57BL/6J mice

-

High-fat diet (e.g., 60% kcal from fat)

-

Standard chow diet

-

This compound

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose)

Procedure:

-

Induce obesity in C57BL/6J mice by feeding them a high-fat diet for 8-12 weeks. A control group should be maintained on a standard chow diet.

-

Randomize the obese mice into vehicle and treatment groups.

-

Administer CP-640186 (e.g., 10-100 mg/kg) or vehicle by oral gavage once daily for a specified period (e.g., 4 weeks).

-

Monitor body weight and food intake regularly throughout the study.

-

At the end of the treatment period, perform metabolic assessments such as glucose and insulin (B600854) tolerance tests.

-

Collect terminal blood samples for analysis of plasma lipids, glucose, and insulin.

-

Harvest and weigh key metabolic tissues such as liver, epididymal white adipose tissue, and muscle.

-

Analyze tissue malonyl-CoA levels and gene expression related to lipid metabolism.

Workflow and Process Visualization

The following diagrams illustrate the general experimental workflow for evaluating CP-640186.

This technical guide serves as a comprehensive resource for researchers working with this compound. The provided data and protocols are intended to facilitate the design and execution of experiments aimed at further elucidating the therapeutic potential of ACC inhibition.

References

An In-Depth Technical Guide to CP-640186 Hydrochloride and its Impact on Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-640186 hydrochloride is a potent, orally active, and cell-permeable small molecule inhibitor of acetyl-CoA carboxylase (ACC). As a non-selective inhibitor of both ACC1 and ACC2 isoforms, it serves as a critical tool for investigating the roles of these enzymes in lipid metabolism. By blocking the synthesis of malonyl-CoA, this compound effectively inhibits de novo lipogenesis and stimulates fatty acid oxidation. This technical guide provides a comprehensive overview of the core mechanism of action of CP-640186, its quantitative effects on lipid metabolism, detailed experimental protocols for its characterization, and visualizations of the key signaling pathways and experimental workflows.

Introduction

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the rate-limiting step in the biosynthesis of fatty acids. In mammals, two main isoforms of ACC exist: ACC1, which is predominantly found in the cytoplasm of lipogenic tissues such as the liver and adipose tissue, and ACC2, which is located on the outer mitochondrial membrane of tissues with high fatty acid oxidation rates, including skeletal muscle, heart, and liver.[1][2]

Malonyl-CoA plays a dual role in lipid metabolism. It is the primary building block for the synthesis of long-chain fatty acids by fatty acid synthase (FASN). Additionally, malonyl-CoA allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acyl-CoAs into the mitochondria for β-oxidation.[2] Therefore, inhibition of ACC presents an attractive therapeutic strategy for metabolic disorders characterized by dysregulated lipid metabolism, such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.[3]

This compound is an isozyme-nonselective inhibitor of both ACC1 and ACC2.[4] Its ability to simultaneously inhibit fatty acid synthesis and promote fatty acid oxidation makes it a valuable pharmacological tool for studying the integrated regulation of lipid metabolism and for evaluating the therapeutic potential of dual ACC inhibition.

Mechanism of Action

This compound exerts its effects by directly inhibiting the enzymatic activity of both ACC1 and ACC2. This inhibition leads to a reduction in the intracellular concentration of malonyl-CoA. The decrease in malonyl-CoA has two major downstream consequences:

-

Inhibition of Fatty Acid Synthesis: With reduced availability of malonyl-CoA, the substrate for fatty acid synthase, the synthesis of new fatty acids is significantly decreased.

-

Stimulation of Fatty Acid Oxidation: The reduction in malonyl-CoA levels relieves the inhibition of CPT1, allowing for increased transport of fatty acyl-CoAs into the mitochondria, leading to an enhanced rate of β-oxidation.

The following diagram illustrates the signaling pathway affected by CP-640186.

Mechanism of Action of CP-640186

Quantitative Data

The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of CP-640186

| Parameter | Enzyme/Cell Line | Species | Value | Reference(s) |

| IC50 | ACC1 (liver) | Rat | 53 nM | [5] |

| IC50 | ACC2 (skeletal muscle) | Rat | 61 nM | [5] |

| EC50 (Fatty Acid Oxidation) | C2C12 cells | Mouse | 57 nM | [4] |

| EC50 (Fatty Acid Oxidation) | Epitrochlearis muscle strips | Rat | 1.3 µM | [4] |

Table 2: In Vivo Efficacy of CP-640186 in Rodent Models

| Parameter | Tissue/Model | Species | Value (ED50) | Reference(s) |

| Malonyl-CoA Reduction | Liver | Rat | 55 mg/kg | [4] |

| Malonyl-CoA Reduction | Soleus Muscle | Rat | 6 mg/kg | [4] |

| Malonyl-CoA Reduction | Quadriceps Muscle | Rat | 15 mg/kg | [4] |

| Malonyl-CoA Reduction | Cardiac Muscle | Rat | 8 mg/kg | [4] |

| Fatty Acid Synthesis Inhibition | Whole Body | Rat | 13 mg/kg | [4] |

| Fatty Acid Synthesis Inhibition | Whole Body | CD1 Mice | 11 mg/kg | [4] |

| Fatty Acid Synthesis Inhibition | Whole Body | ob/ob Mice | 4 mg/kg | [4] |

| Fatty Acid Oxidation Stimulation | Whole Body | Rat | ~30 mg/kg | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on lipid metabolism.

Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This protocol describes a non-radioactive, spectrophotometric assay to measure ACC activity.[1][6]

Materials:

-

Purified recombinant ACC1 or ACC2

-

This compound

-

Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM DTT, 1 mg/mL BSA)

-

ATP

-

Acetyl-CoA

-

Sodium Bicarbonate (KHCO₃)

-

Malonyl-CoA Reductase (coupling enzyme)

-

NADPH

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in DMSO and create serial dilutions.

-

In a 96-well plate, add the reaction buffer, ATP, acetyl-CoA, sodium bicarbonate, malonyl-CoA reductase, and NADPH.

-

Add the desired concentration of CP-640186 or vehicle (DMSO) to the appropriate wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding purified ACC enzyme to each well.

-

Immediately measure the decrease in absorbance at 340 nm (due to NADPH oxidation) kinetically over 15-30 minutes at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the curve).

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Fatty Acid Synthesis Assay (HepG2 cells)

This protocol details the measurement of de novo fatty acid synthesis in HepG2 cells using [¹⁴C]-acetate incorporation.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

[¹⁴C]-Acetic Acid, sodium salt

-

Phosphate-buffered saline (PBS)

-

Saponification solution (e.g., 30% KOH)

-

Acidification solution (e.g., concentrated HCl)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Seed HepG2 cells in 12-well plates and grow to ~80-90% confluency.

-

Pre-treat cells with various concentrations of CP-640186 or vehicle (DMSO) in serum-free medium for 2 hours.

-

Add [¹⁴C]-acetate (final concentration ~1 µCi/mL) to each well and incubate for an additional 2-4 hours at 37°C.

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding a saponification solution and heat at 70°C for 1 hour to hydrolyze lipids.

-

Cool the samples and acidify with concentrated HCl.

-

Extract the fatty acids by adding hexane, vortexing, and centrifuging to separate the phases.

-

Transfer the upper hexane layer containing the radiolabeled fatty acids to a scintillation vial.

-

Evaporate the hexane and add scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Normalize the counts to the protein concentration of the cell lysate.

Cellular Fatty Acid Oxidation Assay (C2C12 cells)

This protocol describes the measurement of fatty acid oxidation in C2C12 myotubes by quantifying the production of [³H]₂O from [³H]-palmitate.[7][8]

Materials:

-

C2C12 myoblasts, differentiated into myotubes

-

Cell culture and differentiation media

-

This compound

-

[9,10-³H]-Palmitic acid

-

Fatty acid-free BSA

-

L-carnitine

-

Perchloric acid (PCA)

-

Dowex 1x8-200 anion exchange resin

-

Scintillation cocktail and counter

Procedure:

-

Differentiate C2C12 myoblasts into myotubes in 6-well plates.

-

Prepare the [³H]-palmitate/BSA conjugate by incubating [³H]-palmitate with fatty acid-free BSA.

-

Pre-incubate the myotubes with various concentrations of CP-640186 or vehicle (DMSO) in serum-free medium containing L-carnitine for 1-2 hours.

-

Add the [³H]-palmitate/BSA conjugate to the cells and incubate for 2-3 hours at 37°C.

-

Transfer the incubation medium to a new tube and stop the reaction by adding PCA.

-

Centrifuge to pellet precipitated proteins.

-

Load the supernatant onto a column containing Dowex anion exchange resin to separate [³H]₂O from unoxidized [³H]-palmitate.

-

Collect the eluate (containing [³H]₂O) into a scintillation vial.

-

Add scintillation cocktail and measure radioactivity.

-

Normalize the counts to the protein concentration of the cell lysate.

Malonyl-CoA Measurement in Tissues

This protocol outlines the extraction and quantification of malonyl-CoA from tissue samples using HPLC-MS/MS.[9]

Materials:

-

Tissue samples (e.g., liver, muscle)

-

Internal standard ([¹³C₃]-malonyl-CoA)

-

Homogenization buffer (e.g., 10% trichloroacetic acid)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

HPLC-MS/MS system

-

Acetonitrile (B52724), methanol, and formic acid (LC-MS grade)

Procedure:

-

Quickly excise and freeze-clamp tissues in liquid nitrogen.

-

Homogenize the frozen tissue in ice-cold homogenization buffer containing the internal standard.

-

Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C.

-

Isolate the acyl-CoAs from the supernatant using SPE cartridges. Elute the acyl-CoAs with a suitable solvent (e.g., methanol).

-

Dry the eluate under a stream of nitrogen.

-

Reconstitute the sample in a mobile phase-compatible solvent.

-

Inject the sample onto the HPLC-MS/MS system.

-

Separate malonyl-CoA from other acyl-CoAs using a C18 column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

-

Detect and quantify malonyl-CoA and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-